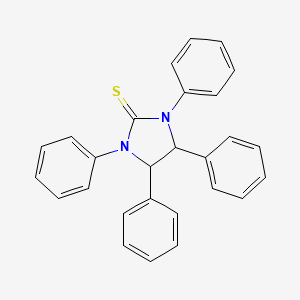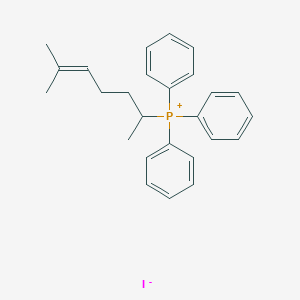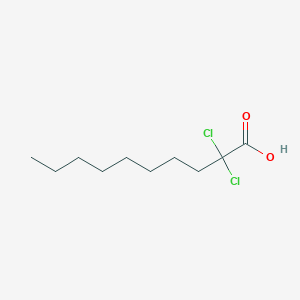![molecular formula C16H12N2O4 B14308864 8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione CAS No. 113361-74-3](/img/structure/B14308864.png)
8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine functional group attached to a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione typically involves the reaction of 3-hydroxybenzaldehyde with 4-methyl-2H-1-benzopyran-2,7(8H)-dione in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an ethanol solvent. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Oximes and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2-Hydroxyphenyl)hydrazinylidene]-1-prop-2-enyl-2-indolone
- (3-Hydroxyphenyl)acetaldehyde
Uniqueness
8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione is unique due to its specific structural features, such as the presence of both a hydrazone group and a benzopyran ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
| 113361-74-3 | |
Fórmula molecular |
C16H12N2O4 |
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
7-hydroxy-8-[(3-hydroxyphenyl)diazenyl]-4-methylchromen-2-one |
InChI |
InChI=1S/C16H12N2O4/c1-9-7-14(21)22-16-12(9)5-6-13(20)15(16)18-17-10-3-2-4-11(19)8-10/h2-8,19-20H,1H3 |
Clave InChI |
WIFMNIAEAZMGAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2N=NC3=CC(=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)


![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)


